N-[(1-cyclopentylpyrazol-3-yl)methyl]-2-methyl-1H-pyrrole-3-carboxamide
Description
N-[(1-cyclopentylpyrazol-3-yl)methyl]-2-methyl-1H-pyrrole-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure combining a cyclopentylpyrazole moiety with a pyrrole carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(1-cyclopentylpyrazol-3-yl)methyl]-2-methyl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11-14(6-8-16-11)15(20)17-10-12-7-9-19(18-12)13-4-2-3-5-13/h6-9,13,16H,2-5,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXZLQOKYYZNAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)NCC2=NN(C=C2)C3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpyrazol-3-yl)methyl]-2-methyl-1H-pyrrole-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclopentylpyrazole intermediate. This intermediate is then reacted with a suitable pyrrole derivative under specific conditions to form the final product. Common reagents used in these reactions include cyclopentanone, hydrazine hydrate, and various catalysts to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpyrazol-3-yl)methyl]-2-methyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(1-cyclopentylpyrazol-3-yl)methyl]-2-methyl-1H-pyrrole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpyrazol-3-yl)methyl]-2-methyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-cyclopentylpyrazol-3-yl)methyl]prop-2-enamide
- 1-cyclopentyl-N-[(1-cyclopentylpyrazol-3-yl)methyl]methanesulfonamide
Uniqueness
N-[(1-cyclopentylpyrazol-3-yl)methyl]-2-methyl-1H-pyrrole-3-carboxamide is unique due to its combination of a cyclopentylpyrazole moiety with a pyrrole carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
